Tenuifoliside A
Overview
Description
Tenuifoliside A is a bioactive oligosaccharide ester extracted from the roots of Polygala tenuifolia, a traditional medicinal plant used in China and Korea. This compound has garnered attention due to its neuroprotective, anti-apoptotic, and anti-depressant properties .
Mechanism of Action
Target of Action
Tenuifoliside A primarily targets the ERK (Extracellular signal-regulated kinases) pathway . ERK is a key component in the MAPK/ERK pathway, which plays a crucial role in regulating cell functions such as proliferation and differentiation .
Mode of Action
This compound exhibits its neurotrophic effects and promotes cell proliferation through the ERK/CREB/BDNF signaling pathway . It has been shown to induce a rapid and marked induction of ERK1/2 phosphorylation, which is a crucial step in the activation of the ERK pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to improve neural cell function by reducing serum CORT, ACTH, and CRH levels; increasing SOD activity; decreasing brain monoamine oxidase (MAO-A and MAO-B) activity and serum malondialdehyde (MDA) levels; promoting autophagy and inhibiting neuroinflammation; and regulating the glutamate AMPA receptor .
Result of Action
This compound has been found to have neuroprotective and anti-apoptotic effects . In rat glioma cells (C6 cells), this compound has shown neuroprotective effects and promoted cell proliferation . It also has antidepressant-like effects , as demonstrated in pharmacological depression models .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found that this compound increases the viability of C6 cells in a concentration-dependent manner, but at a high concentration (60 μM), it suppresses cell viability and induces the release of LDH, showing a toxic effect . This suggests that the concentration of this compound in the environment can significantly influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Tenuifoliside A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the phosphatidylinositol 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) signaling pathways. These interactions lead to the phosphorylation of key proteins such as Akt and cyclic AMP response element-binding protein (CREB), which are essential for neural differentiation and neurite outgrowth . Additionally, this compound has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), further promoting neuronal survival and growth .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it promotes neurite outgrowth and enhances cell viability. Studies have demonstrated that this compound increases the percentage of neurite-bearing cells and promotes neurite extension in PC12 cells . This compound also influences cell signaling pathways, such as the PI3K/Akt and MEK/ERK/CREB pathways, leading to increased phosphorylation of key proteins involved in neural differentiation . Furthermore, this compound has been shown to protect against corticosterone-induced neuron damage in SH-SY5Y cells, highlighting its neuroprotective effects .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and activates the PI3K and ERK signaling pathways, leading to the phosphorylation of Akt and CREB . These phosphorylated proteins play a crucial role in promoting neurite outgrowth and enhancing neuronal survival. Additionally, this compound has been shown to increase the expression of BDNF, which further supports neuronal growth and differentiation . The activation of these signaling pathways and the subsequent increase in BDNF expression are essential for the neuroprotective and cognitive-enhancing effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its bioactivity for extended periods . The degradation of this compound can occur under alkaline conditions, leading to a decrease in its bioactivity . Long-term studies have demonstrated that this compound continues to promote neurite outgrowth and enhance neuronal survival over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and protect against neuronal damage without causing any adverse effects . At higher doses, this compound may exhibit toxic effects, leading to decreased cell viability and potential neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize the benefits of this compound while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways influenced by this compound is the PI3K/Akt signaling pathway, which plays a crucial role in regulating cell growth, survival, and metabolism . Additionally, this compound has been shown to affect the MEK/ERK/CREB signaling pathway, further influencing cellular metabolism and gene expression . These interactions highlight the complex metabolic network in which this compound operates, contributing to its diverse biological effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound within different tissues and cells is crucial for its therapeutic efficacy, as it ensures that the compound reaches its target sites of action.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various signaling molecules and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to its appropriate cellular compartments . The precise subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tenuifoliside A involves the esterification of specific oligosaccharides. The process typically includes the use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) to monitor the reaction . The reaction conditions often involve controlled temperature and pH to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound is primarily based on extraction from the roots of Polygala tenuifolia. The extraction process involves the use of solvents like ethanol or methanol, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Tenuifoliside A undergoes various chemical reactions, including hydrolysis, isomerization, and oxidation . These reactions are crucial for understanding the compound’s stability and reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids and bases for hydrolysis, and oxidizing agents for oxidation reactions . The conditions often involve controlled temperature and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from the reactions of this compound include various isomers and hydrolyzed fragments. These products are often analyzed using mass spectrometry and chromatographic techniques .
Scientific Research Applications
Tenuifoliside A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying oligosaccharide esters and their reactivity.
Biology: Investigated for its neuroprotective effects in cell cultures and animal models.
Medicine: Explored for its potential anti-depressant and anti-apoptotic properties.
Industry: Utilized in the development of neuroprotective agents and anti-depressant drugs.
Comparison with Similar Compounds
Similar Compounds
- Tenuifoliside B
- Tenuifoliside C
- 3,6’-Disinapoyl sucrose
Uniqueness
Tenuifoliside A is unique due to its specific oligosaccharide ester structure, which imparts distinct neuroprotective and anti-depressant properties . Compared to similar compounds, this compound has shown a higher efficacy in promoting neurite outgrowth and protecting against neuronal damage .
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]oxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O17/c1-41-18-10-15(11-19(42-2)27(18)43-3)4-9-22(35)46-28-24(37)20(12-32)47-31(28,14-33)48-30-26(39)25(38)23(36)21(45-30)13-44-29(40)16-5-7-17(34)8-6-16/h4-11,20-21,23-26,28,30,32-34,36-39H,12-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUQNXDJRVCZTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201104704 | |
Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-(4-hydroxybenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201104704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139726-35-5 | |
Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-(4-hydroxybenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139726-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-(4-hydroxybenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201104704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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